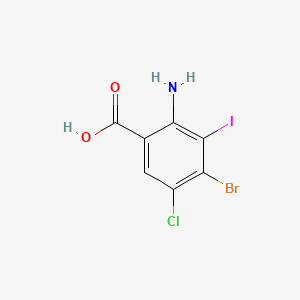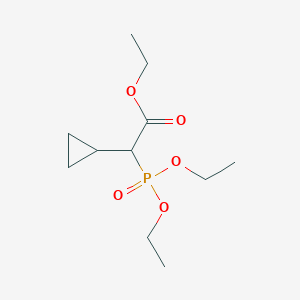
2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate is a chemical compound that belongs to the class of organoboron compounds These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate typically involves the reaction of 2-Isopropyl-6-methyl-4-pyrimidinol with diethylboron chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boron compound. The reaction is usually performed in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and more consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The diethylborinate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds, depending on the substituent used.
Scientific Research Applications
2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate has several applications in scientific research:
Biology: The compound can be used to label biomolecules with boron, which is useful in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate involves the formation of a boron-carbon bond through a process known as transmetalation. In this process, the boron atom in the compound interacts with a metal catalyst, such as palladium, to form a new carbon-carbon bond. This reaction is widely used in organic synthesis to create complex molecules from simpler precursors .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methyl-4-pyrimidinol: A precursor to 2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate, used in similar applications.
Diethyl 2-isopropyl-4-methyl-6-pyrimidinyl phosphorothionate: Another organophosphorus compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in organic synthesis and materials science.
Properties
CAS No. |
60671-90-1 |
|---|---|
Molecular Formula |
C12H21BN2O |
Molecular Weight |
220.12 g/mol |
IUPAC Name |
diethyl-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxyborane |
InChI |
InChI=1S/C12H21BN2O/c1-6-13(7-2)16-11-8-10(5)14-12(15-11)9(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
IBRUXFZLCKOVTH-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OC1=NC(=NC(=C1)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


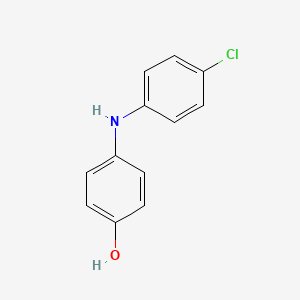
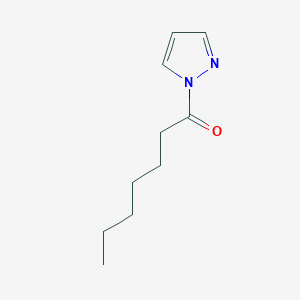
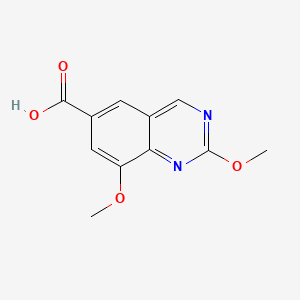
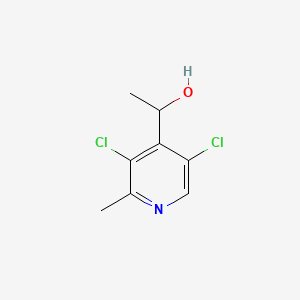
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
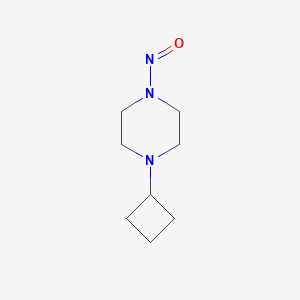
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)

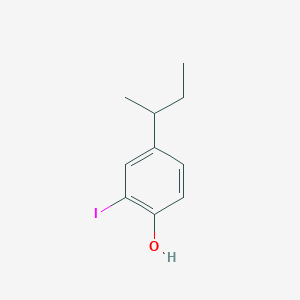
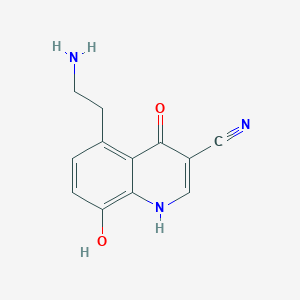
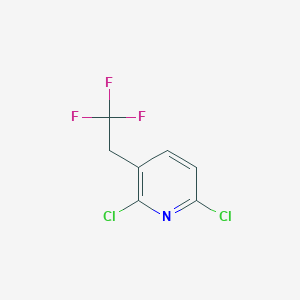
![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
